molecular formula C12H18O2 B7862588 3-(4-Methoxyphenyl)-3-pentanol

3-(4-Methoxyphenyl)-3-pentanol

Cat. No. B7862588
M. Wt: 194.27 g/mol
InChI Key: TVPKOHYIKNWMLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methoxyphenyl)-3-pentanol is a useful research compound. Its molecular formula is C12H18O2 and its molecular weight is 194.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Methoxyphenyl)-3-pentanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Methoxyphenyl)-3-pentanol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Catalysis : A study by Lin Xin-jie (2012) focused on synthesizing Amyl 4-hydroxy-3-methoxycinnamate by esterification of 3-(4-hydroxy-3-methoxy-phenyl)-2-propenoic acid and 1-pentanol. The catalyst used was ammonium ferric sulfate dodecahydrate, and the synthesis process achieved a high yield of 97% (Lin Xin-jie, 2012).

  • Organic Compound Production : Research by G. C. Song et al. (2015) revealed that 3-Pentanol, a related compound, primes plant immunity against bacterial pathogens in Arabidopsis through salicylic acid and jasmonic acid-dependent signaling pathways (G. C. Song, H. Choi, C. Ryu, 2015).

  • Fuel and Energy : A study by N. Yilmaz and Alpaslan Atmanli (2017) evaluated the performance of a diesel engine running on blends of diesel and pentanol, demonstrating that pentanol can be an effective biofuel alternative (N. Yilmaz, Alpaslan Atmanli, 2017).

  • Pharmaceutical Applications : Fang Ling (2011) conducted research on the synthesis of (2S,3R)-1-dimethylamino-3-(3-methoxyphenyl)-2-methylpentan-3-ol, a compound potentially relevant in pharmaceutical contexts (Fang Ling, 2011).

  • Chemical Synthesis and Structural Studies : A paper by Mao-Jing Wu (2013) detailed the synthesis, crystal structure, and biological activity of 1,5-Bis(4-methoxyphenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)pentane-1,5-dione, showcasing the compound's potential in chemical research (Mao-Jing Wu, 2013).

  • Materials Science : In 1996, D. J. Collins et al. studied Di [3-(4'-methoxyphenyl)-2,2,4,4-tetramethylpentan-3-yl] oxalate, focusing on its conformational properties which could be relevant in material science applications (D. J. Collins, M. Dosen, G. Fallon, H. A. Jacobs, Gf Meijs, E. Rizzardo, 1996).

  • Biological and Environmental Sciences : E. Nowakowska et al. (1998) investigated compounds related to 3-(4-Methoxyphenyl)-3-pentanol in their study on the attempted preparation of trisphenol-II, contributing to our understanding of chemical reactions and interactions in organic chemistry (E. Nowakowska, Z. Daszkiewicz, J. Kyzioł, 1998).

  • Green Chemistry : Joana R. Bernardo and A. C. Fernandes (2016) explored the deoxygenation of carbonyl compounds using an alcohol as a reducing agent, where 3-pentanol was employed, indicating potential applications in greener chemical processes (Joana R. Bernardo, A. C. Fernandes, 2016).

properties

IUPAC Name

3-(4-methoxyphenyl)pentan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-4-12(13,5-2)10-6-8-11(14-3)9-7-10/h6-9,13H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPKOHYIKNWMLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=CC=C(C=C1)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenyl)-3-pentanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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